1,4-Bis(pyridin-4-ylethynyl)benzene
Overview
Description
1,4-Bis(pyridin-4-ylethynyl)benzene is a useful research compound. Its molecular formula is C20H12N2 and its molecular weight is 280.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
Some properties can be predicted based on its chemical structure . It has a molecular weight of 280.32 g/mol and a predicted density of 1.23±0.1 g/cm3 . It is poorly soluble in water but soluble in organic solvents like benzene and methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It has been noted that the compound can be used as an organic luminescent material for the preparation of fluorescent probes and organic light-emitting diodes (oleds) . This suggests that it may have interesting photophysical properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(pyridin-4-ylethynyl)benzene. For instance, its solubility in different solvents could affect its distribution and availability in various environments. Furthermore, it should be stored at 2-8℃ to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(pyridin-4-ylethynyl)benzene can be synthesized through a reaction between 1,4-dibromobenzene and 4-ethynylpyridine using a palladium-catalyzed Sonogashira coupling reaction . The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pyridin-4-ylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
1,4-Bis(pyridin-4-ylethynyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug delivery systems.
Industry:Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-pyridylethynyl)benzene
- 1,4-Bis(3-pyridylethynyl)benzene
- 1,4-Bis(4-pyridylethynyl)benzene
Properties
IUPAC Name |
4-[2-[4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-4,9-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGGLJSLBGWLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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